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Compound Name: 2-Propanone, 1-cyclopentyl-

Cat. No.: B058136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopentylacetone, systematically named 1-cyclopentylpropan-2-one, is a ketone derivative of

cyclopentane. With the chemical formula C₈H₁₄O, it serves as a versatile intermediate in

organic synthesis.[1][2] Its utility is found in the synthesis of various organic compounds,

including pharmaceuticals and fragrances. This document provides a comprehensive overview

of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety

information, tailored for a technical audience in research and development.

Physical and Chemical Properties
Cyclopentylacetone is a liquid at room temperature.[2] Its physical and chemical properties are

summarized in the tables below. This data is crucial for its application in chemical reactions,

purification processes, and for ensuring safe handling and storage.

Table 1: Identifiers and General Properties
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Property Value Reference(s)

IUPAC Name 1-cyclopentylpropan-2-one [1][2]

Synonyms
Cyclopentylacetone, 1-

Cyclopentyl-2-propanone
[2][3]

CAS Number 1122-98-1 [1][2]

Molecular Formula C₈H₁₄O [1][2]

Molecular Weight 126.20 g/mol [1][4]

Appearance Liquid [2]

Table 2: Quantitative Physical Properties
Property Value Unit Reference(s)

Boiling Point 166.4 °C Calculated value[2]

Density 0.902 g/cm³ Calculated value[2]

Flash Point 54.2 °C Calculated value[2]

logP (Octanol/Water) 2.1
Computed by

PubChem[1]

Refractive Index 1.453 [5]

Synthesis of Cyclopentylacetone
The synthesis of cyclopentylacetone can be achieved through various established organic

chemistry pathways. A common conceptual method involves the alkylation of a cyclopentyl

derivative. While specific peer-reviewed protocols for this exact compound are not readily

available in literature databases, a chemically sound and widely applicable method is the

acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis
This protocol describes a generalized procedure for synthesizing cyclopentylacetone starting

from cyclopentyl bromide and ethyl acetoacetate.
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Materials:

Cyclopentyl bromide

Ethyl acetoacetate

Sodium ethoxide (NaOEt)

Ethanol (absolute)

Diethyl ether

5% Sodium hydroxide (NaOH) solution

10% Hydrochloric acid (HCl) solution

Anhydrous magnesium sulfate (MgSO₄)

Sodium chloride (brine solution)

Procedure:

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Ethyl acetoacetate is

added dropwise to the stirred solution at room temperature to form the sodium enolate.

Alkylation: Cyclopentyl bromide is added to the enolate solution. The mixture is heated to

reflux for several hours to facilitate the Sₙ2 reaction, yielding ethyl 2-acetyl-2-

cyclopentylacetate. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Workup and Extraction: After cooling, the reaction mixture is poured into water. The aqueous

layer is extracted multiple times with diethyl ether. The combined organic extracts are

washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed

under reduced pressure using a rotary evaporator.

Saponification and Decarboxylation: The crude ester is hydrolyzed by refluxing with an

aqueous solution of sodium hydroxide (5%). This saponifies the ester to the corresponding
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carboxylate salt.

Acidification: The cooled reaction mixture is carefully acidified with 10% hydrochloric acid

until the solution is acidic to litmus paper. This protonates the carboxylate and induces

decarboxylation of the resulting β-keto acid upon gentle heating, yielding crude

cyclopentylacetone.

Purification: The crude product is separated and purified by fractional distillation under

reduced pressure to yield pure 1-cyclopentylpropan-2-one.

Synthesis Workflow Diagram
The following diagram illustrates the key stages of the acetoacetic ester synthesis for

cyclopentylacetone.
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Synthesis and Purification Workflow for Cyclopentylacetone.

Chemical Reactivity
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The chemical behavior of cyclopentylacetone is dominated by the ketone functional group and

the presence of acidic α-hydrogens. This allows it to participate in a wide range of reactions

common to ketones, making it a useful synthetic intermediate.

Key reactions include:

Enolate Formation: The protons on the carbons adjacent to the carbonyl (α-carbons) are

acidic and can be removed by a base to form a nucleophilic enolate. This is the first step in

many alkylation and condensation reactions.

Aldol Condensation: The enolate can react with other carbonyl compounds (including itself)

in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated

ketones.

Halogenation: In the presence of acid or base, cyclopentylacetone can be halogenated at the

α-position.

Reduction: The carbonyl group can be reduced to a secondary alcohol (1-cyclopentyl-2-

propanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum

hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl

group into a carbon-carbon double bond.

General Reactivity Diagram
This diagram outlines the principal reactive sites and transformations of cyclopentylacetone.
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Key Reactive Sites and Reaction Pathways of Cyclopentylacetone.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

cyclopentylacetone. Below is a summary of available and expected spectral data.

Table 3: Spectroscopic Data Summary
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Technique Data / Expected Features Reference(s)

¹³C NMR

Data available, specific shifts

not published. Expected

peaks: Carbonyl (C=O) ~205-

215 ppm; α-carbons ~30-50

ppm; cyclopentyl carbons ~25-

40 ppm.

[1]

¹H NMR

No published spectrum found.

Expected signals: Methyl

protons (singlet, ~2.1 ppm);

Methylene protons α to C=O

(doublet, ~2.4 ppm);

Cyclopentyl protons

(multiplets, ~1.0-2.2 ppm).

IR Spectroscopy

Strong, sharp C=O stretch at

~1715 cm⁻¹. C-H stretching

just below 3000 cm⁻¹.

[2]

Mass Spectrometry

Molecular ion (M⁺) peak at m/z

= 126. Prominent fragments

from α-cleavage, such as the

acetyl cation (CH₃CO⁺) at m/z

= 43.

[1][2]

Safety and Handling
Cyclopentylacetone is a chemical that must be handled with appropriate safety precautions in a

laboratory setting. The Globally Harmonized System (GHS) classification indicates potential

hazards.[1]

GHS Classification:

Flammable liquids (Category 3)

Acute toxicity, oral (Category 3 - Toxic if swallowed)
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Skin irritation (Category 2)

Serious eye irritation (Category 2A)

Specific target organ toxicity, single exposure; Respiratory tract irritation

Handling and Storage:

Use in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Keep away from heat, sparks, open flames, and other ignition sources.

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing.

If inhaled: Move the person into fresh air.

If swallowed: Seek immediate medical attention.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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